Agi-134

Cancer Immunotherapy In Situ Vaccination Melanoma

AGI-134 is a fully synthetic, single-molecular entity α-Gal glycolipid designed for intratumoral administration. Unlike heterogeneous natural extracts, it ensures batch-to-batch consistency, robust scalability, and well-defined mechanism of action. Ideal for in vivo syngeneic mouse models (B16.F10, JB/RH) to study abscopal effects and synergy with anti-PD-1 antibodies. Convert immunologically 'cold' tumors into 'hot' tumors and investigate in situ vaccination mechanisms with this rigorously characterized tool compound.

Molecular Formula C70H126N3O26P
Molecular Weight 1456.7 g/mol
CAS No. 1821461-84-0
Cat. No. B12390042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgi-134
CAS1821461-84-0
Molecular FormulaC70H126N3O26P
Molecular Weight1456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC(=O)NCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)NC(=O)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C70H126N3O26P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-57(80)91-48-51(94-58(81)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)49-93-100(88,89)92-44-42-72-56(79)38-35-34-37-55(78)71-41-36-43-90-68-59(73-50(3)77)62(84)66(54(47-76)97-68)98-70-65(87)67(61(83)53(46-75)96-70)99-69-64(86)63(85)60(82)52(45-74)95-69/h18-21,51-54,59-70,74-76,82-87H,4-17,22-49H2,1-3H3,(H,71,78)(H,72,79)(H,73,77)(H,88,89)/b20-18-,21-19-/t51-,52-,53-,54-,59-,60+,61+,62-,63+,64-,65-,66-,67+,68-,69-,70+/m1/s1
InChIKeyZJYQGJWRGLACDM-UNBAAJOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGI-134 (CAS 1821461-84-0): Fully Synthetic α-Gal Glycolipid for In Situ Cancer Immunotherapy Research


AGI-134 (CAS 1821461-84-0) is a fully synthetic, glycolipid-like small molecule comprised of an α-Gal trisaccharide epitope linked via an adipate linker to a lipid tail [1]. As a member of the Function-Spacer-Lipid (FSL) molecular class, AGI-134 spontaneously incorporates into tumor cell plasma membranes, presenting the α-Gal xenoantigen on the cell surface [2]. This compound is designed for intratumoral administration and is currently under investigation for the treatment of solid tumors, with research and procurement focused on its unique mechanism of converting injected tumors into in situ autologous vaccines [1].

Why Generic α-Gal Glycolipids Cannot Substitute for AGI-134 in Preclinical Research


The direct substitution of AGI-134 with other α-Gal glycolipids, such as the naturally occurring ceramide-based glycolipids extracted from rabbit erythrocytes, is not scientifically justified. While these natural extracts served as the initial proof-of-concept for α-Gal immunotherapy, their development as human therapeutics is impractical due to their nature as crude biological extracts with complex and variable compositions [1]. AGI-134 is a fully synthetic, single-molecular entity with a robust and scalable manufacturing route, ensuring batch-to-batch consistency and purity required for rigorous preclinical studies and potential clinical translation [1]. Its defined molecular structure and well-characterized mechanism of action are essential for obtaining reproducible and interpretable experimental results, which cannot be guaranteed with heterogeneous natural glycolipid mixtures.

Quantitative Evidence for AGI-134's Differentiated Efficacy and Synergy in Preclinical Cancer Models


Superior Primary Tumor Regression with AGI-134 Compared to Vehicle Control in Murine Melanoma Models

In a B16.F10 murine melanoma model, intratumoral administration of AGI-134 resulted in complete primary tumor regression in almost 50% of treated mice, a significantly higher rate compared to the 24% observed in the PBS vehicle control group [1]. In a separate study using the ovalbumin-expressing B16 (B16.OVA) model, the complete regression rate for AGI-134-treated tumors was 67%, compared to 0% in the PBS control group [1].

Cancer Immunotherapy In Situ Vaccination Melanoma

Enhanced Long-Term Survival Following AGI-134 Treatment vs. PBS Control in Melanoma Model

AGI-134 treatment conferred a significant survival advantage in a B16.F10 melanoma model. By Day 27 post-treatment, only 23% of AGI-134-treated mice had died or required euthanasia due to tumor burden, a substantial reduction compared to 43% in the PBS control group [1].

Cancer Immunotherapy Survival Benefit Melanoma

Demonstration of a Robust Abscopal Effect: AGI-134 Protects Against Distant, Untreated Lesions

In abscopal effect studies using the B16-F10 and JB/RH melanoma models, intratumoral injection of AGI-134 into a primary tumor resulted in a robust protective effect against the development of secondary, uninjected distal tumors [1]. This protection was long-lasting, with mice monitored for up to 90 days in the GT KO mouse melanoma model [2]. This contrasts with other in-class compounds where abscopal effects are often weak or not reported.

Cancer Immunotherapy Abscopal Effect Metastasis

Quantifiable Synergy with Anti-PD-1 Checkpoint Inhibitor Therapy

The combination of AGI-134 with an anti-PD-1 antibody demonstrated a synergistic benefit in protection from secondary tumor growth, showing a significant enhancement in efficacy over either agent administered alone [1]. This is a key finding that positions AGI-134 as a combination partner to enhance checkpoint inhibitor response, particularly in tumors that may be initially refractory.

Cancer Immunotherapy Checkpoint Inhibition Combination Therapy

Mechanistic Evidence: AGI-134 Induces Intratumoral Complement Activation

AGI-134 administration leads to significant intratumoral complement activation. Measurement of the complement cleavage product C5a in B16.F10 tumors showed a statistically significant increase 2 hours after AGI-134 treatment compared to PBS control [1]. This rapid activation of the complement cascade is a key mechanistic step linking local treatment to the subsequent innate and adaptive immune responses.

Cancer Immunotherapy Complement Activation Tumor Microenvironment

Optimized Research Applications for AGI-134 Based on Preclinical Evidence


In Vivo Efficacy Studies for In Situ Vaccination and Abscopal Effect Research

AGI-134 is ideally suited for in vivo studies in syngeneic mouse models (e.g., B16.F10, JB/RH) where the primary endpoint is local tumor regression and the generation of a systemic, antigen-specific immune response against distant untreated metastases (abscopal effect). Its demonstrated ability to induce complete regression in a significant fraction of treated primary tumors (up to 67% in B16.OVA) and protect from secondary lesions for up to 90 days makes it a compelling tool for investigating the mechanisms of in situ vaccination and immunological memory against cancer [1][2].

Combination Therapy Research with Immune Checkpoint Inhibitors

The synergistic interaction between AGI-134 and anti-PD-1 antibodies [1] defines a key application scenario. Researchers investigating strategies to convert immunologically 'cold' tumors to 'hot' tumors or to enhance the response rate and durability of checkpoint blockade should consider AGI-134 as a leading candidate for combination studies. Its mechanism of increasing tumor antigen processing and T-cell priming complements the mechanism of PD-1/PD-L1 blockade [1].

Studies on Complement-Dependent Cytotoxicity (CDC) and Antigen Cross-Presentation

AGI-134 provides a well-defined molecular tool for studying the cascade of events from intratumoral complement activation to antigen cross-presentation. The compound's ability to rapidly induce complement activation (elevated C5a at 2 hours [1]) and subsequent ADCC and phagocytosis by APCs [1] allows researchers to dissect these specific steps in the anti-tumor immune response. Its synthetic nature ensures consistency and reliability in these mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agi-134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.